Ethyl 3,5-dimethoxybenzoate

Description

BenchChem offers high-quality Ethyl 3,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

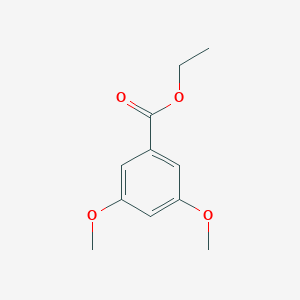

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZIFGAAWSUMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169382 | |

| Record name | Ethyl 3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17275-82-0 | |

| Record name | Benzoic acid, 3,5-dimethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17275-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017275820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,5-dimethoxybenzoate

CAS Number: 17275-82-0

This technical guide provides a comprehensive overview of Ethyl 3,5-dimethoxybenzoate, a valuable chemical intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic profile, and applications, with a strong emphasis on the scientific rationale behind experimental methodologies.

Introduction

Ethyl 3,5-dimethoxybenzoate is an aromatic ester that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a benzene ring substituted with two methoxy groups and an ethyl ester, offers multiple sites for chemical modification, making it a key component in the preparation of a variety of organic compounds. Benzoate derivatives, in general, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and physical properties. This guide aims to provide a detailed technical resource for the effective utilization of Ethyl 3,5-dimethoxybenzoate in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and product development. The key properties of Ethyl 3,5-dimethoxybenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17275-82-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| IUPAC Name | ethyl 3,5-dimethoxybenzoate | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as ethanol, diethyl ether, and chloroform. | Inferred from synthesis protocols |

Synthesis of Ethyl 3,5-dimethoxybenzoate

The most common and efficient method for the preparation of Ethyl 3,5-dimethoxybenzoate is the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Fischer Esterification: A Step-by-Step Protocol

This protocol is based on established esterification procedures and provides a reliable method for the synthesis of Ethyl 3,5-dimethoxybenzoate in a laboratory setting.

Materials:

-

3,5-dimethoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Experimental Workflow:

Caption: Fischer Esterification Workflow for Ethyl 3,5-dimethoxybenzoate Synthesis.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Transfer the residue to a separatory funnel and partition it between diethyl ether and water.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted acid) and then with brine.

-

Drying and Filtration: Dry the ethereal layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Isolation: Remove the diethyl ether under reduced pressure to yield the crude Ethyl 3,5-dimethoxybenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

A patent also describes a multi-step synthesis starting from benzene, which is converted to resorcinol, then to 3,5-dihydroxybenzoic acid, followed by methylation and finally esterification to yield Ethyl 3,5-dimethoxybenzoate.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the methoxy group protons.

-

Aromatic Protons: Two signals are anticipated in the aromatic region. A triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions.

-

Ethoxy Group: A quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

-

Methoxy Groups: A singlet for the six equivalent protons of the two methoxy groups (-OCH₃).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (around 166 ppm) is characteristic of the ester carbonyl carbon.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

-

Ethoxy and Methoxy Carbons: Signals corresponding to the methylene and methyl carbons of the ethoxy group, and a signal for the carbons of the two equivalent methoxy groups.

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in Ethyl 3,5-dimethoxybenzoate.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1720 | C=O (ester carbonyl) stretch | Strong |

| ~1600, ~1480 | C=C (aromatic ring) stretch | Medium |

| ~1250 | C-O (ester) stretch | Strong |

| ~1150 | C-O (aryl ether) stretch | Strong |

| ~2980-2840 | C-H (aliphatic) stretch | Medium |

The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for Ethyl 3,5-dimethoxybenzoate would be observed at an m/z of 210. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.

Applications in Research and Drug Development

Ethyl 3,5-dimethoxybenzoate is a valuable intermediate in the synthesis of a wide range of organic molecules. Its utility stems from the reactivity of the ester functional group and the potential for electrophilic substitution on the electron-rich aromatic ring.

Intermediate in the Synthesis of Bioactive Molecules

Benzoate derivatives are known to be precursors for various biologically active compounds. While specific examples for Ethyl 3,5-dimethoxybenzoate are not extensively documented in the readily available literature, its structural motifs are present in numerous pharmacologically active molecules. The dimethoxybenzene core is a common feature in many natural products and synthetic drugs. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration in a synthetic sequence.

Building Block in Organic Synthesis

The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. This allows for the introduction of various substituents, leading to the synthesis of highly functionalized aromatic compounds. The ester group can also participate in a variety of reactions, including reduction to an alcohol, reaction with Grignard reagents to form tertiary alcohols, and conversion to amides.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for Ethyl 3,5-dimethoxybenzoate was not found in the conducted searches. However, based on the safety information for related benzoate derivatives, the following general precautions should be observed.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Storage: Keep the container tightly closed in a dry and cool place.[4]

-

Toxicity: The toxicological properties of Ethyl 3,5-dimethoxybenzoate have not been thoroughly investigated. As with all chemicals, it should be handled with care, and exposure should be minimized.

For detailed and specific safety information, it is imperative to consult a comprehensive and up-to-date Safety Data Sheet from a reputable supplier before handling this compound.

Conclusion

Ethyl 3,5-dimethoxybenzoate, with its CAS number 17275-82-0, is a valuable and versatile chemical intermediate. Its synthesis via Fischer esterification is a well-established and efficient process. The compound's structure, confirmed by spectroscopic methods, offers multiple avenues for further chemical modification, making it a useful building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. As with any chemical, proper safety precautions should be taken during its handling and use. This technical guide provides a solid foundation of information for researchers and scientists looking to incorporate Ethyl 3,5-dimethoxybenzoate into their synthetic endeavors.

References

- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google P

-

Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - MDPI. (URL: [Link])

-

Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem. (URL: [Link])

-

ETHYL 3,5-DIMETHOXYBENZOATE - gsrs. (URL: [Link])

-

ETHYL 3,5-DIMETHOXYBENZOATE - gsrs. (URL: [Link])

Sources

An In-depth Technical Guide to Ethyl 3,5-dimethoxybenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dimethoxybenzoate is a valuable molecular building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted benzene ring serves as a versatile scaffold for the construction of more complex molecules with diverse biological activities and material properties. This guide provides a comprehensive overview of the synthesis, structural characterization, and key applications of Ethyl 3,5-dimethoxybenzoate, with a focus on the underlying chemical principles and practical experimental details. Benzoate derivatives, in general, have garnered significant attention in medicinal research for their potential as antimycotic and cytotoxic agents against various tumor cell lines.[1][2] They are also utilized as intermediates in the synthesis of a range of biologically important heterocyclic compounds.[1][2] Furthermore, these derivatives find applications as emulsifiers in the food, personal care, and medical supply industries, and some exhibit antimicrobial and insecticidal properties.[1][2]

Physicochemical Properties and Structure

Ethyl 3,5-dimethoxybenzoate is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[3] |

| Molecular Weight | 210.23 g/mol | PubChem[3] |

| CAS Number | 17275-82-0 | PubChem |

| IUPAC Name | ethyl 3,5-dimethoxybenzoate | PubChem |

| Appearance | White crystalline solid | |

| Solubility | Soluble in common organic solvents like ethanol, diethyl ether, and ethyl acetate. |

The structure of Ethyl 3,5-dimethoxybenzoate, characterized by a central benzene ring with an ethyl ester group and two methoxy groups at the 3 and 5 positions, is depicted below.

Caption: Chemical structure of Ethyl 3,5-dimethoxybenzoate.

Synthesis of Ethyl 3,5-dimethoxybenzoate via Fischer Esterification

The most common and straightforward method for synthesizing Ethyl 3,5-dimethoxybenzoate is the Fischer esterification of 3,5-dimethoxybenzoic acid with absolute ethanol, using a strong acid catalyst such as concentrated sulfuric acid.[4] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.[5][6]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7][8]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7][8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: Simplified workflow of the Fischer Esterification mechanism.

Experimental Protocol

This protocol is adapted from a patented synthesis method.[4]

Materials:

-

3,5-Dimethoxybenzoic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethoxybenzoic acid in a 1:1 mass ratio of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[9]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 3,5-dimethoxybenzoate as a white solid.

Spectroscopic Characterization

The structure of the synthesized Ethyl 3,5-dimethoxybenzoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group protons, and the methoxy group protons. The two aromatic protons at the 2 and 6 positions will appear as a doublet, the aromatic proton at the 4 position as a triplet, the methylene protons of the ethyl group as a quartet, the methyl protons of the ethyl group as a triplet, and the six protons of the two equivalent methoxy groups as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethoxy and methoxy groups.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~166 |

| Aromatic C-O | ~160 |

| Aromatic C-H | ~107, ~106 |

| Aromatic C-CO | ~132 |

| -OCH₂- | ~61 |

| -OCH₃ | ~55 |

| -CH₃ | ~14 |

Note: These are approximate values and can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band and the disappearance of the broad hydroxyl (-OH) stretching band of the carboxylic acid.[1]

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1720 | Strong, sharp absorption |

| C-O (Ester) | ~1250 | Strong absorption |

| C-H (sp³) | ~2980-2850 | Stretching vibrations |

| C-H (Aromatic) | ~3100-3000 | Stretching vibrations |

| C=C (Aromatic) | ~1600, ~1470 | Stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) corresponding to the molecular weight of Ethyl 3,5-dimethoxybenzoate (210.23 g/mol ) should be observed.

Applications in Research and Development

Ethyl 3,5-dimethoxybenzoate is a versatile intermediate in organic synthesis. Its primary utility lies in its role as a scaffold for the introduction of the 3,5-dimethoxyphenyl moiety into larger, more complex molecules. This structural motif is found in a number of biologically active compounds.

The applications of benzoate derivatives are wide-ranging and include:

-

Medicinal Chemistry: As precursors for the synthesis of novel therapeutic agents. Substituted benzoates have been investigated for their potential as anti-thrombotic, antimycotic, and cytotoxic agents.[1][2]

-

Materials Science: Used in the development of new polymers and other advanced materials.[1][2]

-

Agrochemicals: Some benzoate derivatives exhibit insecticidal and antifeedant properties.[1][2]

Conclusion

This technical guide has provided a detailed overview of Ethyl 3,5-dimethoxybenzoate, covering its synthesis, characterization, and applications. The Fischer esterification of 3,5-dimethoxybenzoic acid offers a reliable and scalable method for its preparation. The structural integrity of the synthesized compound can be rigorously validated through a combination of NMR, IR, and mass spectrometry. As a readily accessible and versatile building block, Ethyl 3,5-dimethoxybenzoate will continue to be a valuable tool for researchers and scientists in the ongoing development of new pharmaceuticals and advanced materials.

References

- Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.

- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved January 23, 2026, from [Link]

-

Fischer Esterification. (n.d.). Retrieved January 23, 2026, from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 23, 2026, from [Link]

-

(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3,5-dimethoxybenzoate. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 5. cerritos.edu [cerritos.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-Depth Technical Guide to Ethyl 3,5-dimethoxybenzoate: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3,5-dimethoxybenzoate, a key organic compound. We will delve into its fundamental physical and chemical properties, spectroscopic signature, a validated synthesis protocol, and its relevance in the broader context of chemical and pharmaceutical research. This document is structured to provide not just data, but also the scientific reasoning behind the methodologies presented.

Core Compound Identity and Properties

Ethyl 3,5-dimethoxybenzoate is an aromatic ester, a derivative of benzoic acid. Structurally, it features a central benzene ring substituted with an ethyl ester group and two methoxy groups at the 3 and 5 positions. These methoxy groups are electron-donating, which influences the reactivity of the aromatic ring. This compound serves as a valuable building block in organic synthesis, particularly for constructing more complex molecular architectures.

Molecular Structure

Caption: 2D Structure of Ethyl 3,5-dimethoxybenzoate

Physicochemical Data Summary

The fundamental properties of Ethyl 3,5-dimethoxybenzoate are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | ethyl 3,5-dimethoxybenzoate | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| CAS Number | 17275-82-0 | [1] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | [1][2] |

| InChIKey | OKZIFGAAWSUMHS-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)OC)OC | [1] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. The following data are characteristic of Ethyl 3,5-dimethoxybenzoate.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (recorded in CDCl₃), the following proton signals are expected:

-

Aromatic Protons: The protons on the benzene ring will appear in a specific pattern. The proton at C4 (para to the ester) and the two protons at C2 and C6 (ortho to the ester) will have distinct chemical shifts.

-

Ethyl Group Protons: The ethyl ester group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

-

Methoxy Group Protons: The two methoxy groups (-OCH₃) are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a singlet at a characteristic downfield chemical shift, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will produce four distinct signals due to symmetry. The carbons attached to the methoxy groups (C3, C5), the carbon attached to the ester group (C1), and the remaining aromatic carbons (C2, C4, C6) will have unique chemical shifts.

-

Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will each produce a signal.

-

Methoxy Carbons: The two equivalent methoxy carbons will give rise to a single signal.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-O Stretch: C-O stretching vibrations from the ester and methoxy groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: C-H stretching from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 210.23).

-

Fragmentation: Common fragmentation patterns for benzoate esters include the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

Synthesis Protocol: Fischer Esterification

A reliable and common method for synthesizing Ethyl 3,5-dimethoxybenzoate is the Fischer esterification of 3,5-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst.[4]

Principle of the Reaction

Fischer esterification is a reversible, acid-catalyzed reaction. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol

Materials and Reagents:

-

3,5-dimethoxybenzoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, beaker, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid in an excess of absolute ethanol (e.g., a 10-20 fold molar excess).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by ethanol.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction and increases the reaction rate. Refluxing prevents the loss of volatile solvent and reactant.

-

Reaction Quenching and Solvent Removal: Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting material), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Pour the residue into a separatory funnel containing water and extract the product with diethyl ether. Repeat the extraction two more times to ensure complete recovery of the product. Causality: The ester is organic-soluble and will move into the diethyl ether layer, while inorganic salts and the acid catalyst will remain in the aqueous layer.

-

Neutralization: Combine the organic layers and wash them with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining sulfuric acid and removes any unreacted 3,5-dimethoxybenzoic acid.[5] Self-Validation: The cessation of CO₂ evolution indicates that all acidic components have been neutralized.

-

Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation of Product: Filter off the drying agent and evaporate the solvent (diethyl ether) using a rotary evaporator to yield the crude Ethyl 3,5-dimethoxybenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for Ethyl 3,5-dimethoxybenzoate

Applications in Research and Drug Development

While Ethyl 3,5-dimethoxybenzoate is primarily a synthetic intermediate, the broader class of substituted benzoate esters has attracted significant attention in medicinal chemistry. These compounds have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Properties: Various benzoate derivatives have shown efficacy against different microbial and fungal strains.[5]

-

Anticancer Activity: Some substituted benzoates have demonstrated cytotoxicity against various tumor cell lines.[6]

-

Antithrombotic Agents: The benzoate scaffold is present in molecules investigated for their potential to prevent blood clots.[6]

-

Building Block for Active Pharmaceutical Ingredients (APIs): The structural motif of Ethyl 3,5-dimethoxybenzoate can be found in more complex molecules that are being developed as potential therapeutics. For example, related structures are used in the synthesis of compounds targeting enzymes like DDX3 helicase, which is implicated in cancer and viral infections.[7] It is also a precursor for intermediates in the synthesis of antibacterially active compounds.[8]

The utility of Ethyl 3,5-dimethoxybenzoate lies in its defined structure and the reactivity of its functional groups, which allow for further chemical modifications to build larger, more complex molecules with potential therapeutic value.

References

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]

- Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.

-

PubChem. (n.d.). Ethyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from: [Link]

-

Global Substance Registration System (GSRS). (n.d.). ETHYL 3,5-DIMETHOXYBENZOATE. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from: [Link]

-

PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from: [Link]

-

PubMed. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. Available at: [Link]

-

Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6s). Available at: [Link]

-

PubMed Central. (n.d.). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1][5]diazepines. Retrieved from: [Link]

- Google Patents. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. US4908470A.

Sources

- 1. Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Ethyl 3,4-dimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 4. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1,3]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3,5-dimethoxybenzoate

Ethyl 3,5-dimethoxybenzoate is a valuable organic compound characterized by a benzene ring substituted with two methoxy groups at positions 3 and 5, and an ethyl ester group. This structural arrangement imparts specific chemical properties that make it a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its molecular formula is C₁₁H₁₄O₄, and it has a molecular weight of 210.23 g/mol .[1] The strategic placement of the methoxy groups influences the reactivity of the aromatic ring and the ester functionality, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its synthesis, focusing on the widely employed Fischer-Speier esterification method.

Core Synthesis Strategy: The Fischer-Speier Esterification

The most common and efficient method for synthesizing Ethyl 3,5-dimethoxybenzoate is the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid with ethanol.[2] This acid-catalyzed reaction is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[3][4][5]

The Causality Behind Experimental Choices: Unraveling the "Why"

The Fischer-Speier esterification is an equilibrium-driven process.[3][6] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by one of two principles, often used in conjunction:

-

Use of Excess Reagent: Employing a large excess of one of the reactants, in this case, ethanol, drives the reaction forward according to Le Chatelier's principle.[5][6] Using ethanol as the solvent as well as the reagent ensures a high concentration, maximizing the probability of successful collisions between the reactants.

-

Removal of Water: The reaction produces water as a byproduct.[6] Removing this water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring, thus pushing the equilibrium towards the formation of the ester.

A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[3] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid.[3][4][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[3][4] Without the catalyst, the reaction would proceed at an impractically slow rate.

Reaction Mechanism: A Step-by-Step Visualization

The mechanism of the Fischer-Speier esterification is a classic example of nucleophilic acyl substitution and can be broken down into the following key steps:[4][6]

-

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of 3,5-dimethoxybenzoic acid, forming a resonance-stabilized cation. This enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The oxygen atom of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking ethanol) to one of the hydroxyl groups. This is a crucial step that converts a poor leaving group (-OH) into a good leaving group (H₂O).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ethyl 3,5-dimethoxybenzoate and regenerate the acid catalyst.

Caption: The reaction mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of ethyl 3,5-dimethoxybenzoate from 3,5-dimethoxybenzoic acid and ethanol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethoxybenzoic Acid | 182.17 | 10.0 g | 0.055 mol |

| Absolute Ethanol | 46.07 | 100 mL | 1.71 mol |

| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | 0.037 mol |

| Diethyl Ether | 74.12 | ~200 mL | - |

| 5% Sodium Bicarbonate Solution | - | ~100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g of 3,5-dimethoxybenzoic acid and 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[5] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 75 mL).[7]

-

Neutralization: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with 50 mL of brine.[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

Purification and Characterization

Purification:

The crude ethyl 3,5-dimethoxybenzoate can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.[8]

Characterization:

The identity and purity of the synthesized ethyl 3,5-dimethoxybenzoate are confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1715-1735 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) is a key indicator of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group: a quartet around 4.3 ppm (for the -OCH₂- protons) and a triplet around 1.3 ppm (for the -CH₃ protons). The aromatic protons will appear as signals in the aromatic region (around 6.5-7.5 ppm), and the methoxy protons will show a singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the ester carbonyl carbon around 166 ppm. Signals for the aromatic carbons and the carbons of the ethyl and methoxy groups will also be present in their respective characteristic regions.[7]

-

Caption: Workflow for the purification and characterization of the final product.

Safety Precautions and Waste Disposal

Safety:

-

Concentrated Sulfuric Acid: This is a highly corrosive and strong oxidizing agent.[9][10] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10][11][12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13]

-

Ethanol and Diethyl Ether: These are highly flammable solvents. Ensure there are no open flames or ignition sources in the vicinity during their use.

-

General Precautions: Always work in a well-ventilated area.

Waste Disposal:

-

Acidic and Organic Waste: All acidic and organic waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional and local regulations. Do not pour organic solvents or acidic solutions down the drain.

Conclusion

The synthesis of ethyl 3,5-dimethoxybenzoate via Fischer-Speier esterification is a robust and well-established method. By understanding the underlying principles of the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this important synthetic intermediate. Adherence to proper safety protocols is paramount throughout the experimental process. The characterization techniques outlined provide a reliable means of verifying the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from: [Link]

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from: [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from: [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from: [Link]

-

Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from: [Link]

-

Quora. (2024). What are the safety precautions for handling small amounts of sulfuric acid? Retrieved from: [Link]

-

New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from: [Link]

-

University of California, Los Angeles. (n.d.). Fischer Esterification. Retrieved from: [Link]

- A patent for a method of synthesizing ethyl 3,5-dimethoxybenzoate. (Original language: Chinese).

- A patent for a process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

-

A research paper on the Fischer esterification of 3,5-dihydroxybenzoic acid. Retrieved from: [Link]

-

A YouTube video explaining the Fischer Esterification Reaction Mechanism. Retrieved from: [Link]

-

A research paper on the general mechanism of the Fischer-Speier esterification. Retrieved from: [Link]

-

A Quora question on the procedure to perform the synthesis of ethyl benzoate. Retrieved from: [Link]

-

Supporting Information for a research paper from The Royal Society of Chemistry. Retrieved from: [Link]

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Retrieved from: [Link]

- A patent for a synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

-

Organic Syntheses Procedure for ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from: [Link]

Sources

- 1. Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. cerritos.edu [cerritos.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis | MDPI [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nj.gov [nj.gov]

- 10. westlab.com.au [westlab.com.au]

- 11. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 12. quora.com [quora.com]

- 13. CCOHS: Sulfuric Acid [ccohs.ca]

An In-Depth Technical Guide to the Spectral Data of Ethyl 3,5-dimethoxybenzoate

Introduction

Ethyl 3,5-dimethoxybenzoate, a key organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of approximately 210.23 g/mol , serves as a valuable building block in organic synthesis and drug discovery.[1][2] Its structural elucidation is paramount for its effective utilization, and spectroscopic techniques provide the necessary tools for this characterization. This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 3,5-dimethoxybenzoate. For comparative purposes and to deepen our understanding, spectral data of the closely related methyl analog, Methyl 3,5-dimethoxybenzoate, will also be referenced.[3][4]

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 3,5-dimethoxybenzoate, with its symmetrically substituted aromatic ring, gives rise to a distinct and interpretable set of spectral data. Understanding the symmetry and the electronic effects of the methoxy and ethyl ester groups is crucial for accurate spectral assignment.

graph Ethyl_3_5_dimethoxybenzoate_Structure {

layout=neato;

node [shape=plaintext];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

O1 [label="O"];

O2 [label="O"];

C8 [label="C"];

O3 [label="O"];

C9 [label="C"];

O4 [label="O"];

C10 [label="C"];

C11 [label="C"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

H7 [label="H"];

H8 [label="H"];

H9 [label="H"];

H10 [label="H"];

H11 [label="H"];

H12 [label="H"];

H13 [label="H"];

H14 [label="H"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C7 -- O1 [label="="];

C7 -- O2;

O2 -- C8;

C8 -- C9;

C3 -- O3;

O3 -- C10;

C5 -- O4;

O4 -- C11;

C2 -- H1;

C4 -- H2;

C6 -- H3;

C8 -- H4;

C8 -- H5;

C9 -- H6;

C9 -- H7;

C9 -- H8;

C10 -- H9;

C10 -- H10;

C10 -- H11;

C11 -- H12;

C11 -- H13;

C11 -- H14;

}

Caption: ¹H NMR key correlations for Ethyl 3,5-dimethoxybenzoate.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is acquired on a spectrometer, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform.

Data Interpretation and Causality

The ¹³C NMR spectrum of Ethyl 3,5-dimethoxybenzoate will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale C=O (Ester) ~166 The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. C3, C5 (Ar-C-OCH₃) ~160 These aromatic carbons are directly attached to the electron-donating methoxy groups, which deshield them through resonance and inductive effects. C1 (Ar-C-COOEt) ~131 The carbon attached to the ester group is a quaternary carbon and its chemical shift is influenced by the electron-withdrawing ester group. C2, C6 (Ar-CH) ~107 These carbons are ortho to the ester and meta to the methoxy groups. They are relatively shielded. C4 (Ar-CH) ~105 This carbon is para to the ester and ortho to two methoxy groups, making it the most shielded of the aromatic carbons. -OCH₂CH₃ ~61 The methylene carbon of the ethyl group is attached to an oxygen atom, causing a downfield shift. -OCH₃ ~55 The methyl carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom. -OCH₂CH₃ ~14 The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like Ethyl 3,5-dimethoxybenzoate, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Interpretation and Causality

The IR spectrum of Ethyl 3,5-dimethoxybenzoate will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group Significance ~3000-2850 C-H stretch Aliphatic (CH₂, CH₃) Confirms the presence of the ethyl and methoxy groups. ~3100-3000 C-H stretch Aromatic Indicates the presence of the benzene ring. ~1720 C=O stretch Ester This is a strong, sharp, and highly characteristic absorption for the carbonyl group of the ester. Its position indicates a conjugated ester. For comparison, the C=O stretch in the non-conjugated ethyl acetate is at a higher frequency. ~1600, ~1470 C=C stretch Aromatic These absorptions are characteristic of the benzene ring. ~1250, ~1050 C-O stretch Ester and Ether Strong bands in this region correspond to the C-O single bond stretching vibrations of the ester and the aryl-alkyl ether linkages.

Caption: Key IR absorption bands for Ethyl 3,5-dimethoxybenzoate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the structure of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•) and subsequent fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation and Fragmentation Pattern

The mass spectrum of Ethyl 3,5-dimethoxybenzoate will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

m/z Value Proposed Fragment Ion Formation Pathway 210 [C₁₁H₁₄O₄]⁺• (M⁺•) Molecular Ion 181 [M - C₂H₅]⁺ Loss of an ethyl radical from the ester group. 165 [M - OCH₂CH₃]⁺ Loss of an ethoxy radical. 137 [M - COOCH₂CH₃]⁺ Loss of the entire ethyl carboxylate group. 77 [C₆H₅]⁺ Phenyl cation, a common fragment for benzene derivatives.

The fragmentation pattern provides a fingerprint of the molecule, allowing for its identification and structural confirmation. The relative abundance of the fragment ions can give clues about the stability of the different parts of the molecule.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating structural elucidation of Ethyl 3,5-dimethoxybenzoate. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and the causal relationships between molecular structure and spectral output, researchers can confidently identify and characterize this important chemical compound, facilitating its application in various fields of chemical and pharmaceutical research.

References

-

PubChem. Ethyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

- Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester (CN105218322A).

-

NIST. Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology. [Link]

-

Global Substance Registration System (GSRS). ETHYL 3,5-DIMETHOXYBENZOATE. [Link]

-

PubChem. Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

-

SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. [Link]

-

ResearchGate. (2022). Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study. [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C. [Link]

-

MassBank. ETHYL BENZOATE; EI-B; MS. [Link]

Sources

1H NMR spectrum of Ethyl 3,5-dimethoxybenzoate.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3,5-dimethoxybenzoate

Introduction

Ethyl 3,5-dimethoxybenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₄.[1] As a derivative of benzoic acid, it serves as a valuable building block in organic synthesis and is of interest to researchers in materials science and drug development. The precise elucidation of its molecular structure is paramount for understanding its reactivity and properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful analytical technique for this purpose, providing detailed information about the electronic environment of each proton within the molecule.[2]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 3,5-dimethoxybenzoate. It is designed for researchers and scientists, offering not just a spectral interpretation, but also the underlying principles and experimental considerations necessary for a robust structural confirmation.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information that, when combined, allow for the unambiguous determination of a molecule's structure.[2]

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2] Protons attached to aromatic rings typically resonate in the 6.5-8.0 ppm region due to the ring current effect.[3]

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.[2]

-

Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines. The 'n+1 rule' is a common heuristic, where 'n' is the number of adjacent, non-equivalent protons, resulting in a signal with 'n+1' peaks.[4] For example, a proton with two neighbors will appear as a triplet.

-

Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. Its magnitude provides information about the spatial relationship between the coupled protons (e.g., ortho, meta, para coupling in aromatic systems).[5]

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument setup.[6]

Methodology for Sample Preparation

-

Analyte & Solvent Selection: Weigh approximately 10-25 mg of high-purity Ethyl 3,5-dimethoxybenzoate.[7] Dissolve this in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[7] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from obscuring the analyte signals.[8] The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as the "lock".[8]

-

Internal Standard: Use a solvent that contains a small amount (e.g., 0.05% v/v) of Tetramethylsilane (TMS). TMS is an inert, volatile compound that produces a sharp singlet at 0 ppm, serving as the universal reference point for the chemical shift scale.[4]

-

Filtration: Prepare the sample in a small vial. To ensure the removal of any particulate matter, which can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[6]

-

Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm.[6] Cap the tube securely to prevent solvent evaporation.

Data Acquisition Workflow

The following diagram outlines the logical flow of acquiring the NMR data.

Caption: Experimental workflow from sample preparation to final spectrum generation.

Spectral Analysis of Ethyl 3,5-dimethoxybenzoate

The structure of Ethyl 3,5-dimethoxybenzoate possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. This symmetry renders the two methoxy groups chemically equivalent, as are the protons at the 2 and 6 positions of the aromatic ring. This results in five distinct proton signals.

Caption: Structure of Ethyl 3,5-dimethoxybenzoate with distinct proton environments labeled.

Summary of ¹H NMR Data

The following table summarizes the expected signals in the ¹H NMR spectrum of Ethyl 3,5-dimethoxybenzoate, recorded in CDCl₃.

| Signal Label | Protons Assigned | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| A | H-2, H-6 | 2H | Doublet (d) | ~7.1-7.2 | Jmeta ≈ 2.3 Hz |

| B | H-4 | 1H | Triplet (t) | ~6.6-6.7 | Jmeta ≈ 2.3 Hz |

| C | -OCH₃ | 6H | Singlet (s) | ~3.8 | N/A |

| D | -OCH₂ CH₃ | 2H | Quartet (q) | ~4.3 | J ≈ 7.1 Hz |

| E | -OCH₂CH₃ | 3H | Triplet (t) | ~1.4 | J ≈ 7.1 Hz |

Detailed Signal Interpretation

-

Aromatic Protons (Signals A & B):

-

Signal A (H-2, H-6): These two protons are chemically equivalent. They are deshielded by the adjacent electron-withdrawing ester group and the methoxy groups. Each is coupled only to the proton at the H-4 position. This meta-coupling is typically small (2-3 Hz) and results in a doublet.[5]

-

Signal B (H-4): This proton is situated between two electron-donating methoxy groups, causing it to appear at a relatively higher field (lower ppm) compared to the H-2/H-6 protons. It is coupled to two equivalent protons (H-2 and H-6), and according to the n+1 rule (2+1=3), its signal is split into a triplet.[5]

-

-

Methoxy Protons (Signal C):

-

The two -OCH₃ groups are equivalent due to the molecule's symmetry. The six protons produce a single, intense signal. As there are no protons on the adjacent aromatic carbon or oxygen atom, this signal is a singlet. Its chemical shift around 3.8 ppm is characteristic of methoxy groups attached to an aromatic ring.

-

-

Ethyl Ester Protons (Signals D & E):

-

Signal D (-OCH₂-): The methylene protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This causes significant deshielding, shifting the signal downfield to around 4.3 ppm. These two protons are adjacent to the three protons of the methyl group, splitting the signal into a quartet (3+1=4).

-

Signal E (-CH₃): The terminal methyl protons are further from the electronegative oxygen and are therefore the most shielded (upfield) protons in the molecule, appearing around 1.4 ppm. They are adjacent to the two methylene protons, resulting in a triplet signal (2+1=3).

-

Conclusion

The ¹H NMR spectrum of Ethyl 3,5-dimethoxybenzoate provides a clear and definitive confirmation of its structure. Each signal's chemical shift, integration, and multiplicity correspond precisely to a specific set of protons in the molecule. The symmetrical substitution pattern on the aromatic ring is readily apparent from the equivalence of the two methoxy groups and the H-2/H-6 protons. This guide demonstrates how a systematic approach to spectral acquisition and interpretation, grounded in the fundamental principles of NMR spectroscopy, serves as a cornerstone of chemical analysis for researchers and drug development professionals.

References

-

Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) . Human Metabolome Database. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule . YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the . ACS Publications. [Link]

-

NMR Sample Preparation: The Complete Guide . Organomation. [Link]

-

15.7: Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]

-

NMR Sample Preparation . Western University. [Link]

-

Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride . Canadian Science Publishing. [Link]

-

Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol . SpringerLink. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? . Reddit. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum . ACD/Labs. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

-

ETHYL 3,5-DIMETHOXYBENZOATE . gsrs. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I . Nanalysis. [Link]

-

NMR Sample Preparation . Iowa State University. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Weizmann Institute of Science. [Link]

-

proton NMR spectrum of ethyl methanoate . Doc Brown's Chemistry. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. low/high resolution 1H proton nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

13C NMR spectrum of Ethyl 3,5-dimethoxybenzoate.

An In-depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 3,5-dimethoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Ethyl 3,5-dimethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a detailed prediction of chemical shifts with justifications, and a field-proven, step-by-step protocol for acquiring a high-quality, quantitative spectrum. The guide emphasizes the causality behind experimental choices, ensuring a self-validating methodology. Through a combination of theoretical explanation, practical application, and clear data visualization, this whitepaper serves as an authoritative resource for the structural elucidation of Ethyl 3,5-dimethoxybenzoate and related substituted aromatic esters.

Foundational Principles: Decoding the ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal (peak) in the spectrum, with its position, or "chemical shift" (δ), being highly sensitive to its local electronic environment.[1]

For Ethyl 3,5-dimethoxybenzoate, several key factors dictate the appearance of its ¹³C NMR spectrum:

-

Chemical Equivalence and Molecular Symmetry: The molecule possesses a plane of symmetry that bisects the aromatic ring through the ester group and the C1-C4 carbons. This symmetry renders certain carbon atoms chemically equivalent, meaning they will resonate at the same chemical shift and produce a single signal.[2] Consequently, while there are 11 carbon atoms in the molecule, only 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

The two methoxy carbons (at C3 and C5) are equivalent.

-

The aromatic carbons C2 and C6 are equivalent.

-

The aromatic carbons C3 and C5 are equivalent.

-

-

Hybridization and Electronegativity: The chemical shift is significantly influenced by the hybridization of the carbon atom and the electronegativity of adjacent atoms.

-

The sp² hybridized carbonyl carbon (C=O) of the ester is highly deshielded and appears far downfield.[3][4]

-

The sp² aromatic carbons resonate in a characteristic midfield region.[3][4]

-

The sp³ carbons of the ethyl and methoxy groups are shielded and appear upfield.

-

Electronegative oxygen atoms withdraw electron density, "deshielding" the attached carbon nucleus and shifting its signal to a higher ppm value. This effect is prominent for the ester's -OCH₂- carbon, the aromatic C3/C5 carbons, and the methoxy carbons.[5]

-

-

Aromatic Substituent Effects: The electron-donating methoxy groups (-OCH₃) increase electron density at the ortho (C2, C6, C4) positions, causing a shielding effect (upfield shift). Conversely, the electron-withdrawing ethyl ester group (-COOCH₂CH₃) decreases electron density, particularly at the ipso-carbon (C1).

Spectral Prediction and Peak Assignment

Based on established chemical shift ranges and substituent effects, a detailed prediction of the ¹³C NMR spectrum can be formulated. The unique carbons are labeled as shown in the molecular diagram below.

Caption: Molecular structure of Ethyl 3,5-dimethoxybenzoate with carbon numbering.

The predicted chemical shifts for each unique carbon environment are summarized in the table below.

| Carbon Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 | Ethyl: -C H₃ | ~14.4 | Standard sp³ methyl carbon in an ethyl group, least affected by electronegative atoms.[3] |

| C10 | Methoxy: -OC H₃ | ~55.7 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[6][7] |

| C8 | Ethyl: -OC H₂- | ~61.5 | sp³ methylene carbon deshielded by the adjacent ester oxygen atom.[1][5] |

| C4 | Aromatic: C H | ~106.5 | Shielded by two ortho-methoxy groups and one para-ester group. |

| C2/C6 | Aromatic: C H | ~107.8 | Shielded due to the meta-position relative to the other methoxy group and ortho to the ester. |

| C1 | Aromatic: C -C=O (ipso) | ~131.7 | Quaternary carbon attached to the electron-withdrawing ester group, resulting in deshielding. |

| C3/C5 | Aromatic: C -OCH₃ | ~160.8 | Highly deshielded due to the direct attachment of an electronegative oxygen atom. |

| C7 | Ester Carbonyl: C =O | ~166.2 | sp² carbonyl carbon, characteristically found in the 160-185 ppm range for esters.[4][5] |

A Validated Protocol for Quantitative ¹³C NMR Acquisition

Acquiring a high-fidelity, quantitative ¹³C NMR spectrum requires meticulous attention to experimental parameters to ensure that signal intensity is directly proportional to the number of nuclei. This protocol is designed to suppress common artifacts and deliver reliable data.

Sample Preparation: The Foundation of Quality Data

The causality for this multi-step process is to create a homogenous, particle-free sample solution in a magnetic field-compatible medium, which is essential for achieving high-resolution spectra.

-

Analyte & Solvent Selection:

-

Action: Weigh 50-100 mg of high-purity Ethyl 3,5-dimethoxybenzoate.[8] Dissolve this in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Rationale: A concentration of 50-100 mg is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[8] Deuterated solvents are used to avoid overwhelming solvent signals in proton spectra and to provide a lock signal for the spectrometer to maintain field stability.[8]

-

-

Dissolution & Filtration:

-

Action: Perform the initial dissolution in a small, clean vial. Once dissolved, draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base. Filter the solution directly into a clean, high-quality 5 mm NMR tube.

-

Rationale: Preparing the sample in a separate vial ensures complete dissolution before transfer.[8] Filtering through glass wool is critical to remove any microscopic solid particulates. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

-

-

Finalization:

-

Action: Cap the NMR tube securely and label it clearly. If precise chemical shift referencing is paramount, a drop of a solution containing an internal standard like tetramethylsilane (TMS) can be added.

-

Rationale: Proper capping prevents solvent evaporation. TMS provides a sharp reference signal at 0.0 ppm, allowing for accurate calibration of the chemical shift axis.[9]

-

Spectrometer Parameters: Ensuring Quantitative Accuracy

The choice of acquisition parameters is critical for suppressing the Nuclear Overhauser Effect (NOE) and allowing for full spin-lattice relaxation (T₁), the two factors that most often render standard ¹³C spectra non-quantitative.[10]

Caption: Workflow for acquiring a quantitative ¹³C NMR spectrum.

-

Pulse Program: Inverse-Gated Decoupling:

-

Action: Select a pulse sequence that employs inverse-gated proton decoupling (e.g., zgig on Bruker systems).

-